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molecular formula C11H18N2 B8394981 5,5-Dicyanononane

5,5-Dicyanononane

Cat. No. B8394981
M. Wt: 178.27 g/mol
InChI Key: IRALALYUIOLJEJ-UHFFFAOYSA-N
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Patent
US03992432

Procedure details

Malononitrile (128 g, 1.94 moles) was added dropwise to a mixture of 500 g (3.65 moles) of 1-bromobutane, 10 g of tricaprylylmethylammonium chloride,146 g (3.63 moles) of sodium hydroxide and 450 ml of water. The addition rate was controlled such that the temperature was maintained at 45°-50° C. After the addition was complete, the mixture was stirred for two hours longer at 50° C. The organic layer was separated and washed twice with 300 ml portions of saturated aqueous sodium chloride. The product was then distilled to give 197 g of recovered1-bromobutane and 170 g of 5,5-dicyanononane (87% selectivity based on 1-bromobutane) having a boiling point of 145° C at 30 mm Hg.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Name
tricaprylylmethylammonium chloride
Quantity
10 g
Type
catalyst
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].Br[CH2:7][CH2:8][CH2:9][CH3:10].[OH-].[Na+]>[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC.O>[C:3]([C:2]([C:1]#[N:5])([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:7][CH2:8][CH2:9][CH3:10])#[N:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
500 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
146 g
Type
reactant
Smiles
[OH-].[Na+]
Name
tricaprylylmethylammonium chloride
Quantity
10 g
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for two hours longer at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 45°-50° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with 300 ml portions of saturated aqueous sodium chloride
DISTILLATION
Type
DISTILLATION
Details
The product was then distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 197 g
Name
Type
product
Smiles
C(#N)C(CCCC)(CCCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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